![molecular formula C18H17N3O4S2 B250018 3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)
3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. Additionally, the advantages and limitations for lab experiments will be discussed, along with potential future directions for research.
Wirkmechanismus
The mechanism of action for 3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its ability to bind to the active site of target enzymes. This binding prevents the enzymes from carrying out their normal functions, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound can vary depending on the specific enzyme that it targets. For example, inhibition of carbonic anhydrase can lead to reduced acid secretion in the stomach, while inhibition of histone deacetylase can lead to altered gene expression and cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in lab experiments is its specificity for certain enzymes. This allows researchers to selectively target and inhibit these enzymes, which can provide valuable insights into their functions. However, one limitation is that the compound may not be effective against all enzymes, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. One area of interest is its potential as a therapeutic agent for certain diseases, such as cancer and neurological disorders. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on various physiological processes. Finally, new synthesis methods could be developed to improve the yield and purity of the compound.
Synthesemethoden
The synthesis method for 3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves the reaction of 4-(1,3-thiazol-2-ylsulfamoyl)aniline with 3-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been studied for its potential applications in scientific research. Specifically, it has been investigated for its ability to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. These enzymes play important roles in various physiological processes, including cell proliferation and differentiation.
Eigenschaften
Molekularformel |
C18H17N3O4S2 |
---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17N3O4S2/c1-2-25-15-5-3-4-13(12-15)17(22)20-14-6-8-16(9-7-14)27(23,24)21-18-19-10-11-26-18/h3-12H,2H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
KHTQZQYZOQJDHO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.